1-N-Acetyluracil
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Overview
Description
1-N-Acetyluracil is a derivative of uracil, a naturally occurring pyrimidine base found in ribonucleic acid (RNA). This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by the presence of an acetyl group at the nitrogen-1 position of the uracil ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Acetyluracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, N3-substituted 5-acetyluracils derived from corresponding N3-substituted 5-acetylcytosines can be used as versatile functional precursors. . The alkylation process typically involves the use of alkyl halides, analides, or amino acids/esters under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 1-N-Acetyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Alkylation at the nitrogen-1 position is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides, analides, or amino acids/esters are used for alkylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions yield 1,3-disubstituted 5-acetyluracils .
Scientific Research Applications
1-N-Acetyluracil has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various uracil derivatives, which are used in the study of nucleic acid chemistry and the development of peptide non-nucleic acid monomers.
Biology: The compound is used in the study of nucleic acids and their interactions with proteins and other biomolecules.
Medicine: this compound and its derivatives have potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N-Acetyluracil involves its interaction with specific molecular targets and pathways. The acetyl group at the nitrogen-1 position may influence the compound’s binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed therapeutic and biological effects.
Comparison with Similar Compounds
1,3-Disubstituted 5-Acetyluracils: These compounds are synthesized by alkylation at the nitrogen-1 position and share similar chemical properties with 1-N-Acetyluracil.
6-Substituted Uracil Derivatives: These derivatives contain various substituents at the sixth position of the uracil ring and exhibit different pharmacological activities.
Uniqueness: this compound is unique due to the presence of the acetyl group at the nitrogen-1 position, which imparts distinct chemical reactivity and biological activity. This structural modification differentiates it from other uracil derivatives and contributes to its specific applications in scientific research and industry.
Properties
IUPAC Name |
1-acetylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)8-3-2-5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYCBODEFCKFDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313068 |
Source
|
Record name | NSC266142 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40338-28-1 |
Source
|
Record name | NSC266142 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC266142 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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